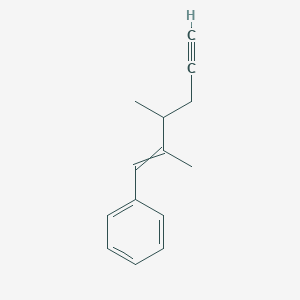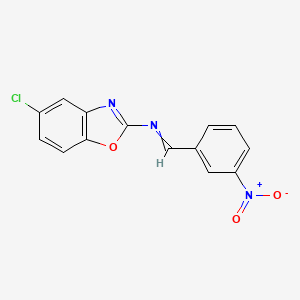
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Formation of Methanimine: The methanimine linkage is formed by the condensation of the benzoxazole derivative with a nitro-substituted benzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The methanimine linkage can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-aminophenyl)methanimine.
Substitution: Formation of various substituted benzoxazole derivatives.
Condensation: Formation of Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes and receptors, modulating their activity. The presence of the nitro group may also contribute to the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenylmethanimine: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(5-Bromo-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine: The bromo group may impart different chemical properties compared to the chloro group.
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine: The position of the nitro group on the phenyl ring may affect the compound’s reactivity and biological activity.
Uniqueness
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine is unique due to the specific combination of functional groups and their positions on the benzoxazole and phenyl rings. This unique structure may result in distinct chemical reactivity and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
114424-80-5 |
|---|---|
Molekularformel |
C14H8ClN3O3 |
Molekulargewicht |
301.68 g/mol |
IUPAC-Name |
N-(5-chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H8ClN3O3/c15-10-4-5-13-12(7-10)17-14(21-13)16-8-9-2-1-3-11(6-9)18(19)20/h1-8H |
InChI-Schlüssel |
CGOUTXROBYPCSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=NC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



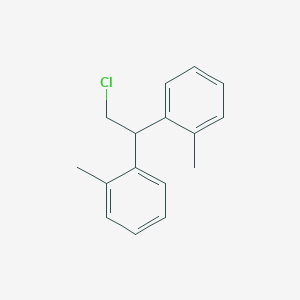
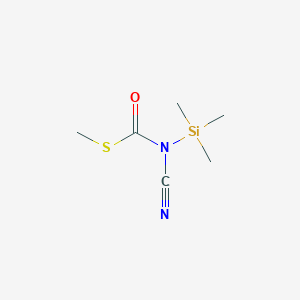
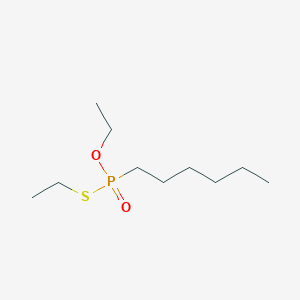

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
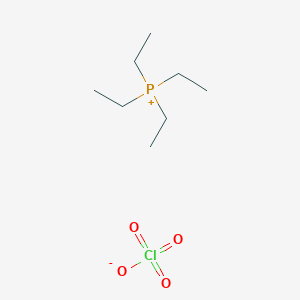

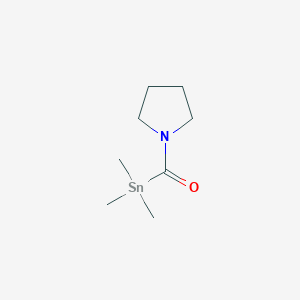
![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)

![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
